5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid 5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15841335
InChI: InChI=1S/C13H13BrO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)
SMILES:
Molecular Formula: C13H13BrO4
Molecular Weight: 313.14 g/mol

5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid

CAS No.:

Cat. No.: VC15841335

Molecular Formula: C13H13BrO4

Molecular Weight: 313.14 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-isobutoxybenzofuran-2-carboxylicacid -

Specification

Molecular Formula C13H13BrO4
Molecular Weight 313.14 g/mol
IUPAC Name 5-bromo-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid
Standard InChI InChI=1S/C13H13BrO4/c1-7(2)6-17-11-9-5-8(14)3-4-10(9)18-12(11)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16)
Standard InChI Key JKEFKPRHJSZIMS-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=C(OC2=C1C=C(C=C2)Br)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s benzofuran core consists of a fused benzene and furan ring, with substituents influencing its electronic and steric properties. The bromine atom at the 5-position introduces electronegativity and steric bulk, while the isobutoxy group (OCH2CH(CH3)2-\text{O}-\text{CH}_2-\text{CH}(\text{CH}_3)_2) at the 3-position enhances lipophilicity. The carboxylic acid moiety at the 2-position enables hydrogen bonding and salt formation, critical for solubility and derivatization .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC13H13BrO4\text{C}_{13}\text{H}_{13}\text{BrO}_4
Molecular Weight313.14 g/mol
IUPAC Name5-bromo-3-(2-methylpropoxy)-1-benzofuran-2-carboxylic acid
SMILESCC(C)COC1=CC(=C(C2=C1OC(=C2)Br)C(=O)O)Br
InChIKeyIGFDPZCOSPYYCO-UHFFFAOYSA-N

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct signals for the benzofuran protons, isobutoxy methyl groups, and carboxylic acid proton. For example:

  • 1H^1\text{H} NMR: Aromatic protons resonate between δ 7.2–7.8 ppm, while the isobutoxy methyl groups appear as a doublet near δ 1.0 ppm .

  • 13C^{13}\text{C} NMR: The carbonyl carbon of the carboxylic acid group resonates near δ 170 ppm, with the benzofuran carbons spanning δ 110–160 ppm .

Mass Spectrometry (MS) exhibits a molecular ion peak at m/z 313.14 (M+^+), with fragmentation patterns consistent with loss of the isobutoxy group (C4H9O-\text{C}_4\text{H}_9\text{O}) and decarboxylation .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions starting from benzofuran precursors:

  • Bromination: Electrophilic bromination of 3-isobutoxybenzofuran-2-carboxylic acid using Br2\text{Br}_2 or NBS\text{NBS} (N-bromosuccinimide) introduces the bromine atom at the 5-position .

  • Etherification: Introduction of the isobutoxy group via nucleophilic substitution between a phenolic intermediate and isobutyl bromide under basic conditions (e.g., K2CO3\text{K}_2\text{CO}_3) .

  • Carboxylic Acid Formation: Oxidation of a methyl ester precursor or hydrolysis of a nitrile group yields the final carboxylic acid functionality .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Source
BrominationNBS,AIBN,CCl4,80C\text{NBS}, \text{AIBN}, \text{CCl}_4, 80^\circ\text{C}65–75
EtherificationIsobutyl bromide, K2CO3\text{K}_2\text{CO}_3, DMF, 100°C70–80
HydrolysisNaOH,H2O/EtOH,reflux\text{NaOH}, \text{H}_2\text{O}/\text{EtOH}, \text{reflux}85–90

Purification and Quality Control

Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) confirms purity, with retention times typically around 12–14 minutes .

Physicochemical Properties

Solubility and Lipophilicity

The compound is sparingly soluble in water (<1 mg/mL) due to its lipophilic isobutoxy group but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., chloroform). Its calculated LogP (octanol-water partition coefficient) of 3.2 suggests moderate membrane permeability, making it suitable for drug discovery frameworks .

Stability Profile

Stability studies indicate degradation under prolonged exposure to UV light (λ > 300 nm) and elevated temperatures (>100°C), with decomposition products identified as debrominated and decarboxylated derivatives. Storage recommendations include amber glass containers at −20°C under inert atmosphere.

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